

# Spectroscopic comparison of "Methyl morpholine-2-carboxylate" isomers

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## Compound of Interest

Compound Name: Methyl morpholine-2-carboxylate

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## A Spectroscopic Comparison of Methyl Morpholine-2-carboxylate Isomers

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of the enantiomers of **methyl morpholine-2-carboxylate**: (R)-**methyl morpholine-2-carboxylate** and (S)-**methyl morpholine-2-carboxylate**. As enantiomers, these molecules exhibit identical spectroscopic properties under achiral conditions. Differentiation requires specific chiral techniques. This document summarizes the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for these isomers and provides detailed experimental protocols.

## Data Presentation

The following tables summarize the expected quantitative data for the isomers of **methyl morpholine-2-carboxylate**. It is important to note that as enantiomers, the (R) and (S) isomers will have identical spectra in an achiral solvent. The provided  $^1\text{H}$  NMR data is for the hydrochloride salts, which may cause slight variations in chemical shifts compared to the free base.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Methyl Morpholine-2-carboxylate** Isomers (as HCl salts)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-2	4.2 - 4.4	dd	J = 10, 4
H-3ax	3.0 - 3.2	dt	J = 12, 10
H-3eq	4.0 - 4.2	dd	J = 12, 4
H-5ax	2.8 - 3.0	dt	J = 12, 10
H-5eq	3.8 - 4.0	dd	J = 12, 4
H-6ax	3.6 - 3.8	m	
H-6eq	3.9 - 4.1	m	
NH	9.0 - 10.0 (as HCl salt)	br s	
OCH <sub>3</sub>	3.7 - 3.8	s	

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data for the (R)- and (S)- isomers are identical in an achiral medium. Data is based on typical values for similar morpholine structures and available spectra for the hydrochloride salts.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Methyl Morpholine-2-carboxylate** Isomers

Carbon	Expected Chemical Shift (ppm)
C=O	170 - 172
C-2	75 - 77
C-3	45 - 47
C-5	44 - 46
C-6	66 - 68
OCH <sub>3</sub>	52 - 53

Note: As enantiomers, the (R) and (S) isomers will have identical  $^{13}\text{C}$  NMR spectra in an achiral solvent. The chemical shifts are estimated based on general values for morpholine derivatives.

Table 3: Key IR Absorption Bands for **Methyl Morpholine-2-carboxylate**

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )
N-H	Stretch	3300 - 3500
C-H	Stretch (aliphatic)	2850 - 3000
C=O	Stretch (ester)	1735 - 1750
C-O	Stretch (ether)	1080 - 1150
C-O	Stretch (ester)	1200 - 1300

Note: The IR spectra of the (R) and (S) enantiomers are identical.

Table 4: Mass Spectrometry Data for **Methyl Morpholine-2-carboxylate**

Parameter	Value
Molecular Formula	$\text{C}_6\text{H}_{11}\text{NO}_3$
Molecular Weight	145.16 g/mol
Expected $[\text{M}+\text{H}]^+$	146.0817
Key Fragmentation Ion	$m/z = 86$ (loss of $\text{COOCH}_3$ )

Note: The mass spectra of the (R) and (S) enantiomers are identical.

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **methyl morpholine-2-carboxylate** isomer in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ). The choice of

solvent may depend on the sample's solubility (free base vs. HCl salt).

- Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.
- Chiral NMR Analysis (for enantiomeric differentiation):
  - Add a chiral solvating agent or a chiral shift reagent (e.g., a lanthanide-based complex) to the NMR sample of the racemic mixture.
  - Acquire the  $^1\text{H}$  NMR spectrum and observe the splitting of signals corresponding to the two enantiomers.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or methanol).
  - Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

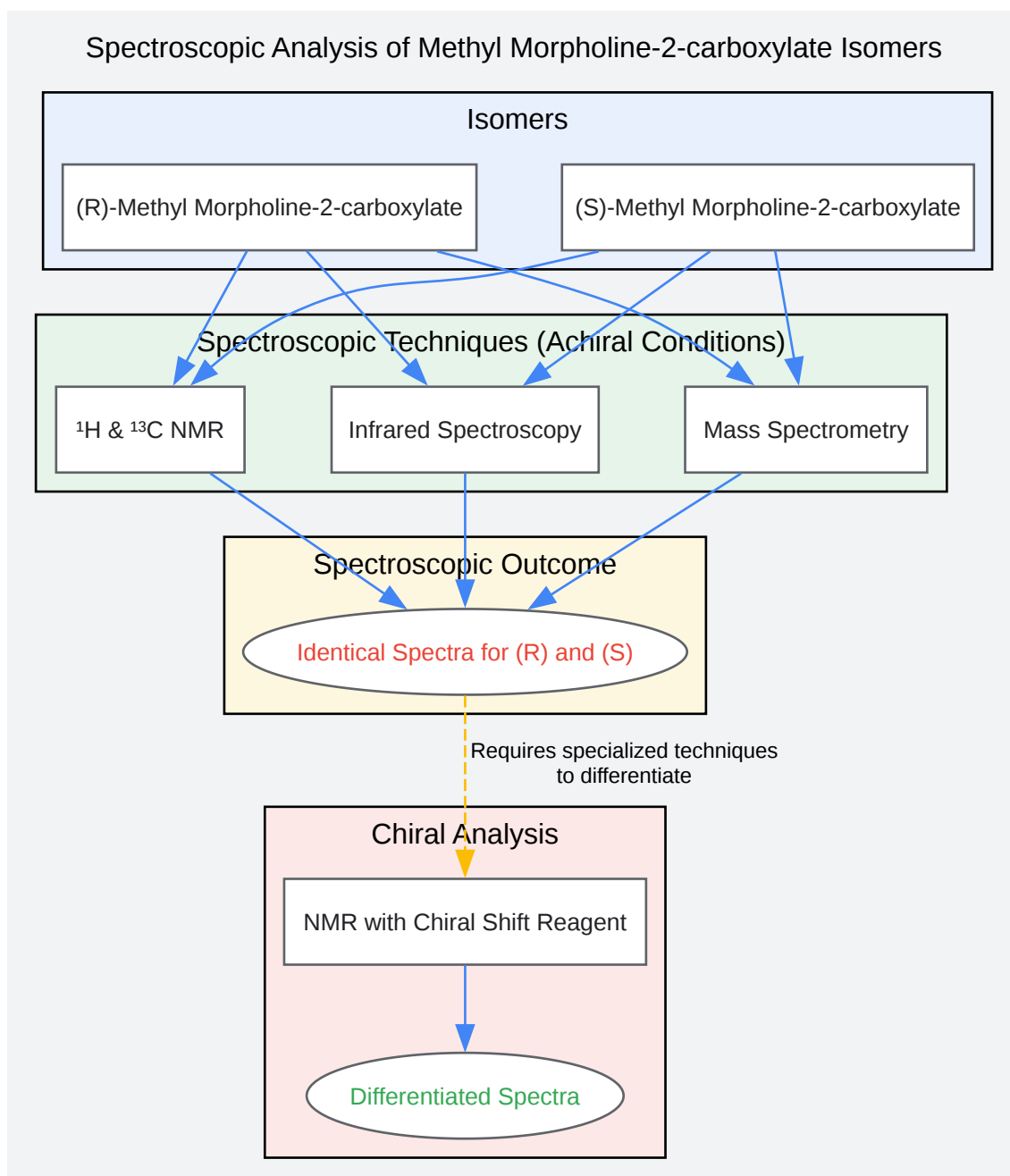
- Data Acquisition:
  - Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

### 3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.<sup>[2]</sup>
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Acquire the mass spectrum in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.
  - Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data.

## Visualization

The following diagram illustrates the relationship between the isomers of **methyl morpholine-2-carboxylate** and their spectroscopic analysis.



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Caption: Isomer analysis workflow.

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## References

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